molecular formula C21H23ClN2O5S B6520728 4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903305-14-6

4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B6520728
CAS No.: 903305-14-6
M. Wt: 450.9 g/mol
InChI Key: YBPMNURIBNAHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a central 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule features two key substituents: a benzenesulfonyl group at position 4 and a 5-chloro-2-methoxybenzoyl group at position 7. Spirocyclic structures like this are often explored in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets such as receptors or enzymes.

These features may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-28-19-8-7-16(22)15-18(19)20(25)23-11-9-21(10-12-23)24(13-14-29-21)30(26,27)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPMNURIBNAHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex spirocyclic compound with potential pharmaceutical applications. The compound's unique structure, featuring a benzenesulfonyl group and an oxa-diazaspirodecane core, suggests interesting biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN2O4SC_{18}H_{20}ClN_{2}O_{4}S. The structural characteristics include:

  • Spirocyclic Framework : Provides rigidity and stability.
  • Benzenesulfonyl Group : Commonly associated with sulfonamide drugs, known for their ability to inhibit bacterial growth by targeting folic acid synthesis.

The biological activity of this compound can be attributed to its interaction with specific enzymes and biochemical pathways:

  • Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, it may inhibit carbonic anhydrase, affecting pH regulation and fluid balance in cells.
  • Disruption of Folic Acid Synthesis : By binding to the active site of enzymes involved in folic acid synthesis, the compound could prevent bacterial growth.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary of findings related to its antimicrobial and anticancer properties:

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotent inhibitor of soluble epoxide hydrolase (sEH)

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results demonstrated that derivatives with sulfonamide groups effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

In vitro studies showed that compounds within the diazaspiro series induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. This suggests potential for development as anticancer agents.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. The following synthetic routes have been identified:

  • Formation of the Spirocyclic Core : Utilizing benzenesulfonyl chloride in reactions with suitable precursors.
  • Aromatic Substitution : Introducing the 5-chloro-2-methoxybenzoyl moiety through electrophilic aromatic substitution.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-chloro-2-methoxybenzoyl group balances lipophilicity (Cl) and solubility (methoxy), contrasting with fluorine-dominated analogs (e.g., 4-fluorobenzoyl in ), which prioritize metabolic stability.
  • Steric Effects : Compounds with bulky groups like mesitylsulfonyl (MW 494.6) may exhibit reduced membrane permeability compared to the target compound’s benzenesulfonyl group.
  • Functionalization : Derivatives with carboxylic acid groups (e.g., ) enable salt formation for improved solubility, whereas the target compound lacks such polar moieties.

Pharmacological Implications

While activity data for the target compound is unavailable, insights can be drawn from analogs:

  • Fluorinated Derivatives : Fluorine atoms (e.g., in ) enhance metabolic stability and blood-brain barrier penetration, suggesting the target’s chloro-methoxy combination may prioritize target affinity over longevity.
  • Spirocyclic Rigidity : The constrained structure may improve selectivity for serotonin or dopamine receptors, as seen in related spirocyclic CNS agents.

Preparation Methods

Synthesis of the 1-Oxa-4,8-diazaspiro[4.5]decane Core

The spirocyclic scaffold is typically synthesized via cyclization reactions. A FeCl₃-promoted cascade process has been demonstrated for analogous spiro[4.5]decane derivatives, where dehydration of cyclopentanols followed by Prins cyclization yields the spiro structure with high diastereoselectivity . Alternative methods include Pd-catalyzed domino reactions, which form three carbon–carbon bonds in a single step . For the target compound, a diamine precursor such as methyl 1-(3-benzoylthioureido)cyclopentanecarboxylate could undergo cyclization under acidic conditions to generate the 1-oxa-4,8-diazaspiro[4.5]decane framework .

Key Reaction Conditions for Spiro Core Formation

ParameterOptimal ValueImpact on Yield
CatalystFeCl₃ (10 mol%)78%
Temperature80°CMaximizes rate
SolventDichloromethanePrevents hydrolysis

Regioselective Sulfonylation at Position 4

Introducing the benzenesulfonyl group requires selective functionalization of one nitrogen in the diazaspiro core. Chlorosulfonic acid is a common sulfonating agent, as demonstrated in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide derivatives . For the target compound, benzenesulfonyl chloride is added to the spiro diamine in benzene, followed by filtration of the hydrochloride salt and distillation to isolate the sulfonylated intermediate .

Sulfonylation Protocol

  • Dissolve 1-oxa-4,8-diazaspiro[4.5]decane (1 equiv) in dry benzene.

  • Add benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 4 h, filter precipitated salts, and concentrate the filtrate.

  • Purify via recrystallization (hexane/ethyl acetate) to yield 4-benzenesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (85% yield) .

Benzoylation at Position 8

The 5-chloro-2-methoxybenzoyl group is introduced via amide coupling. First, 5-chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride . Subsequent reaction with the remaining amine on the sulfonylated spiro intermediate proceeds under mild conditions:

Stepwise Benzoylation

  • Reflux 5-chloro-2-methoxybenzoic acid (1 equiv) in thionyl chloride (3 equiv) for 1 h .

  • Remove excess thionyl chloride by distillation, then dissolve the acid chloride in benzene.

  • Add the sulfonylated spiro compound (1 equiv) and stir at 25°C for 12 h.

  • Wash with NaHCO₃, dry over MgSO₄, and concentrate to obtain the crude product.

  • Purify via column chromatography (SiO₂, hexane/EtOAc) to yield the title compound (72% yield) .

Optimization and Scale-Up Considerations

Gram-scale synthesis is feasible by adapting annulation reactions reported for spiropyridazine-benzosultams . Critical factors include:

  • Solvent Choice : Dichloromethane minimizes side reactions during cyclization .

  • Catalyst Loading : Pd(OAc)₂ (5 mol%) with PPh₃ enhances regioselectivity in domino reactions .

  • Temperature Control : Maintaining 0°C during sulfonylation prevents di-substitution .

Comparative Yields Under Varied Conditions

StepCatalystSolventYield (%)
Spiro CyclizationFeCl₃CH₂Cl₂78
SulfonylationNoneBenzene85
BenzoylationNoneBenzene72

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 5H, Ar-H), 7.4 (d, 1H, J = 8.5 Hz), 6.9 (d, 1H, J = 8.5 Hz), 4.1–3.8 (m, 4H, OCH₂), 3.7 (s, 3H, OCH₃) .

  • MS (ESI) : m/z 489.1 [M+H]⁺ .

Q & A

Q. Table 1: Structural Analogs and Activities (Based on )

Compound ModificationBiological ActivityKey Finding
8-Methyl substitutionM₁ receptor affinity (Ki = 12 nM)Enhanced selectivity over M₂/M₃
Benzoyl → 3,5-DifluorobenzoylEnzyme inhibition (IC₅₀ = 0.8 µM)Improved metabolic stability
Sulfonyl → TosylReduced solubilityLower in vivo efficacy

Advanced: How to resolve contradictions in reported biological activities of analogs?

Methodological Answer:
Address discrepancies using:

Standardized Assay Conditions :

  • Normalize cell lines (e.g., HEK293 for receptor studies) and control pH/temperature .

Metabolic Stability Tests :

  • Use liver microsomes to identify rapid degradation pathways causing false negatives .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to explain divergent binding modes due to minor structural differences .

Basic: How to stabilize acid-sensitive intermediates during synthesis?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) ethers for hydroxyls during benzoylation .
  • Reaction Solvents : Employ anhydrous THF or DMF with molecular sieves to scavenge moisture .
  • Low-Temperature Quenching : Add reactions to ice-cold buffers to prevent intermediate degradation .

Advanced: How to predict neurological target interactions via computational methods?

Methodological Answer:

Target Selection : Prioritize receptors with known spirocyclic ligand interactions (e.g., muscarinic M₁, serotonin 5-HT₆) .

Docking Workflow :

  • Prepare protein structures (PDB: 5CXV for M₁) using AutoDockTools.
  • Simulate ligand flexibility with Lamarckian genetic algorithms .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Basic: Recommended purification methods for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use gradient elution (hexane:EtOAc 3:1 → 1:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals .
  • HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Advanced: How to quantify isomeric impurities in batch samples?

Methodological Answer:

Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol to resolve enantiomers .

2D NMR (NOESY) : Identify spatial proximity of substituents to detect diastereomers .

LC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions specific to isomeric masses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.